molecular formula C9H6ClFN2 B1403205 5-Chloro-6-fluoroquinolin-8-amine CAS No. 1394083-91-0

5-Chloro-6-fluoroquinolin-8-amine

Cat. No. B1403205
Key on ui cas rn: 1394083-91-0
M. Wt: 196.61 g/mol
InChI Key: IDZAORSUGTYRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 6 general procedure 14, 5-chloro-6-fluoro-8-nitroquinoline (Intermediate 41) (300 mg, 1.34 mmol), Raney nickel (60 mg, 20% wt), hydrazine hydrate (270 mg, 5.40 mmol) and MeOH (5 ml) gave the title compound (130 mg, 49%) which was used in the next step without purification.
Name
5-chloro-6-fluoro-8-nitroquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([N+:13]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.O.NN>[Ni].CO>[Cl:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([NH2:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|

Inputs

Step One
Name
5-chloro-6-fluoro-8-nitroquinoline
Quantity
300 mg
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1F)[N+](=O)[O-]
Step Two
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1F)[N+](=O)[O-]
Step Three
Name
Quantity
270 mg
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
60 mg
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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